molecular formula C98H74Cl4F20N4O20P2S4 B12088499 Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dichloride;dihydrochloride

Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dichloride;dihydrochloride

Cat. No.: B12088499
M. Wt: 2339.6 g/mol
InChI Key: GSKUONHKIPASJJ-UHFFFAOYSA-L
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Description

The compound Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dichloride;dihydrochloride is a complex fluorinated aromatic system with dual phosphanium salt moieties. Its structure features:

  • Spiro benzofuran-xanthene cores: These rigid, conjugated aromatic systems provide stability and electronic delocalization, critical for optical or catalytic applications .
  • Tetrafluoro and trifluoromethylsulfonyloxy substituents: These electron-withdrawing groups enhance thermal stability and resistance to nucleophilic attack, common in high-performance materials .
  • Triphenylphosphanium cations: Positively charged groups improve solubility in polar solvents and may act as phase-transfer catalysts .
  • Dichloride/dihydrochloride salts: Enhance ionic character, improving bioavailability or reactivity in aqueous environments .

Properties

Molecular Formula

C98H74Cl4F20N4O20P2S4

Molecular Weight

2339.6 g/mol

IUPAC Name

triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dichloride;dihydrochloride

InChI

InChI=1S/2C49H36F10N2O10PS2.4ClH/c50-37-27-35-41(39(52)43(37)70-73(64,65)48(54,55)56)68-42-36(28-38(51)44(40(42)53)71-74(66,67)49(57,58)59)47(35)34-19-18-29(26-33(34)46(63)69-47)45(62)61-23-21-60(22-24-61)20-10-11-25-72(30-12-4-1-5-13-30,31-14-6-2-7-15-31)32-16-8-3-9-17-32;50-37-27-35-41(39(52)43(37)70-73(64,65)48(54,55)56)68-42-36(28-38(51)44(40(42)53)71-74(66,67)49(57,58)59)47(35)34-26-29(18-19-33(34)46(63)69-47)45(62)61-23-21-60(22-24-61)20-10-11-25-72(30-12-4-1-5-13-30,31-14-6-2-7-15-31)32-16-8-3-9-17-32;;;;/h2*1-9,12-19,26-28H,10-11,20-25H2;4*1H/q2*+1;;;;/p-2

InChI Key

GSKUONHKIPASJJ-UHFFFAOYSA-L

Canonical SMILES

C1CN(CCN1CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC6=C(C=C5)C7(C8=CC(=C(C(=C8OC9=C(C(=C(C=C97)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F)OC6=O.C1CN(CCN1CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC6=C(C=C5)C(=O)OC67C8=CC(=C(C(=C8OC9=C(C(=C(C=C79)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F.Cl.Cl.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of the Spiro Benzofuran-Xanthene Core

The spiro[2-benzofuran-3,9'-xanthene] framework is central to the target compound. Its synthesis typically involves cyclocondensation reactions between ortho-substituted benzofuran precursors and xanthene derivatives. A one-pot strategy inspired by spiro-piperidine syntheses employs ionic liquids as green catalysts to facilitate ring closure . For example, reacting 2-hydroxybenzaldehyde derivatives with 1,5-dihydroxynaphthalene in the presence of piperidinium acetate (10 mol%) under reflux conditions yields the spiro intermediate. Optimization studies analogous to those in Table 1 demonstrate ethanol as the optimal solvent, achieving yields >90% .

Reaction Conditions for Spiro Core Formation

ParameterOptimal Value
CatalystPiperidinium acetate (10 mol%)
SolventEthanol
Temperature80°C
Reaction Time3 hours

Fluorination and Trifluoromethylsulfonylation

Introducing fluorine atoms and trifluoromethylsulfonyloxy (-OSO2CF3) groups requires sequential electrophilic substitution and sulfonylation. The tetrafluoro pattern is achieved via halogen exchange using potassium fluoride (KF) in dimethylformamide (DMF) at 120°C, followed by treatment with trifluoromethanesulfonic anhydride (Tf2O) in dichloromethane . This step is critical for enhancing the compound’s electronic properties and metabolic stability.

Fluorination-Sulfonylation Protocol

  • Fluorination :

    • Substrate: Spiro benzofuran-xanthene (1 eq)

    • Reagent: KF (4 eq), DMF, 120°C, 12 hours

    • Yield: 70–75%

  • Sulfonylation :

    • Reagent: Tf2O (2.2 eq), CH2Cl2, 0°C → rt, 6 hours

    • Yield: 85–90%

Piperazine Coupling and Carboxylation

The piperazine moiety is introduced via nucleophilic acyl substitution. The fluorinated spiro intermediate is reacted with piperazine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) to form the amide linkage. Carboxylation at the 5-position is achieved using phosgene (COCl2) or safer alternatives like triphosgene in tetrahydrofuran (THF) .

Piperazine Incorporation

ParameterValue
Coupling AgentDCC (1.2 eq)
SolventTHF
Temperature25°C
Reaction Time24 hours
Yield65–70%

Phosphonium Salt Formation

The phosphanium group is installed via alkylation of triphenylphosphine (PPh3) with a bromobutyl intermediate. Drawing from chloromethyltriphenylphosphonium chloride syntheses , the bromobutyl-piperazine-spiro derivative is treated with PPh3 in acetonitrile under nitrogen atmosphere, yielding the phosphonium salt after recrystallization from isopropanol.

Phosphonium Synthesis Parameters

ParameterValue
PhosphinePPh3 (1.5 eq)
SolventAcetonitrile
Temperature60°C
Time48 hours
Purity98% (HPLC)

Salt Formation and Purification

The final dichloride and dihydrochloride salts are obtained via ion exchange. The phosphanium intermediate is dissolved in methanol and treated with hydrochloric acid (HCl, 4 eq), followed by solvent evaporation and crystallization from ethanol/water mixtures.

Salt Formation Data

ParameterValue
AcidHCl (4 eq)
SolventMethanol
CrystallizationEthanol/H2O (3:1)
Final Yield60–65%

Analytical Characterization

Critical quality control involves LC-MS, NMR, and elemental analysis. The ¹H NMR spectrum exhibits characteristic signals:

  • Aromatic protons : δ 6.8–7.6 ppm (multiplet)

  • Piperazine CH2 : δ 3.0–3.2 ppm (triplet)

  • Phosphanium CH2 : δ 4.1 ppm (singlet)

Challenges and Optimization Opportunities

Key challenges include low yields during spiro core formation (Step 1) and phosphonium alkylation (Step 4). Potential optimizations:

  • Catalyst Screening : Replace piperidinium acetate with morpholinium-based ionic liquids for enhanced reactivity .

  • Solvent Systems : Test dimethylacetamide (DMA) for fluorination to improve solubility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple fluorine atoms makes it susceptible to oxidation reactions.

    Reduction: The phosphonium groups can be reduced under specific conditions.

    Substitution: The piperazine rings can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield fluorinated benzofuran derivatives, while substitution reactions may produce various piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triphenyl-phosphonium compounds. The incorporation of fluorinated moieties enhances their biological activity, making them promising candidates for targeted cancer therapies. The phosphonium ion can facilitate cellular uptake, allowing for selective delivery of therapeutic agents to tumor cells. For instance, compounds similar to the specified derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Antimicrobial Properties
The presence of trifluoromethylsulfonyloxy groups in these compounds has been linked to enhanced antimicrobial activity. Research indicates that these compounds can disrupt microbial membranes and inhibit growth, making them suitable for developing new antimicrobial agents .

Organic Synthesis

Reagents in Chemical Reactions
Triphenyl-phosphonium compounds serve as effective reagents in various organic transformations. Their ability to stabilize positive charges makes them useful in reactions such as Wittig reactions for synthesizing alkenes from carbonyl compounds. The unique structural characteristics of the specified derivatives may allow for greater selectivity and yield in these reactions .

Catalysts in Polymerization Processes
These compounds can act as catalysts in polymerization processes due to their strong electrophilic nature. Their ability to facilitate the formation of new bonds under mild conditions is advantageous for synthesizing high-performance polymers with tailored properties .

Materials Science

Fluorescent Materials
The incorporation of xanthene moieties in triphenyl-phosphonium compounds contributes to their fluorescent properties. These materials are being explored for applications in organic light-emitting diodes (OLEDs) and sensors due to their ability to emit light upon excitation .

Nanocomposites
Triphenyl-phosphonium derivatives can be integrated into nanocomposites to enhance mechanical properties and thermal stability. Their unique chemical structure allows for improved interaction with polymer matrices, leading to materials with superior performance characteristics .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer ActivityDemonstrated selective cytotoxicity against cancer cells
Antimicrobial Properties Effective against a range of bacterial strains
Organic Synthesis High yields in Wittig reactions
Fluorescent Materials Enhanced emission properties for OLED applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms and piperazine rings allow it to bind to these targets with high affinity, leading to the modulation of various biological pathways. The phosphonium groups may also play a role in enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous systems:

Table 1: Key Structural and Functional Comparisons

Compound Class/Example Structural Features Key Properties Applications Differences from Target Compound
Tetraiodo Spiro Xanthene (FDB000892) Spiro[isobenzofuran-xanthene] core with tetraiodo substituents High molecular weight, iodinated aromaticity Medical imaging (radiopaque agents) - Iodine vs. fluorine substituents (heavier, less electronegative)
- No phosphanium or piperazine groups
Fluorous Phosphines (e.g., Phenyl-bis-heptafluoropentylphosphane) Perfluoroalkyl chains bound to phosphorous Extreme hydrophobicity, thermal stability Catalysis in fluorous-phase reactions - Alkyl fluorination vs. aryl fluorination
- No spiro or xanthene systems
Trifluoromethylsulfonyloxy Aromatics (e.g., Pesticide sulfonylureas) Sulfonyloxy groups on aromatic rings Electrophilic reactivity, leaving group potential Herbicides, agrochemicals - Simpler aromatic backbones
- Lack phosphanium salts or piperazine linkers
Piperazine-based Pharmaceuticals (e.g., Ciprofloxacin) Piperazine rings as solubilizing agents Enhanced bioavailability, metal chelation Antibiotics, antifungals - No fluorinated spiro systems
- Neutral vs. charged (phosphanium) structures

Key Findings:

Fluorination Impact : The tetrafluoro and trifluoromethylsulfonyloxy groups in the target compound confer superior oxidative stability compared to iodinated analogs (e.g., FDB000892) . However, iodine’s bulkiness may enhance steric effects in imaging applications.

Phosphanium Salts : Unlike neutral fluorous phosphines , the target’s cationic triphenylphosphanium groups enable solubility in polar media, making it suitable for aqueous-phase catalysis or drug delivery.

Spiro Aromaticity : The rigid spiro-xanthene framework distinguishes it from linear aromatic sulfonylureas , offering steric constraints that could modulate reactivity or binding specificity.

Piperazine Functionality : While piperazine is common in pharmaceuticals , its conjugation with fluorinated spiro systems in the target compound may enable dual modes of action (e.g., targeting hydrophobic pockets while maintaining solubility).

Biological Activity

The compound Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium; triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium; dichloride; dihydrochloride is a complex organic molecule notable for its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups, including:

  • Fluorinated benzofuran and xanthene moieties : These contribute to the compound's stability and reactivity.
  • Trifluoromethylsulfonyloxy groups : Enhance its chemical properties, making it suitable for various applications in medicinal chemistry and materials science.

The molecular formula is complex, with a molecular weight of approximately 2517.4 g/mol, indicating a large and intricate structure that may influence its biological interactions .

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. The incorporation of piperazine rings is known to enhance the interaction with biological targets such as DNA and proteins involved in cell proliferation. The fluorinated groups may also play a role in modulating the pharmacokinetics of the drug, potentially leading to increased efficacy and reduced toxicity .

Antimicrobial Activity

The presence of trifluoromethylsulfonyloxy groups has been associated with enhanced antimicrobial properties. Studies suggest that these functional groups can disrupt microbial membranes or inhibit key enzymatic processes within pathogens, leading to growth inhibition .

Neuroprotective Effects

Some derivatives of similar compounds have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. The piperazine moiety may facilitate interactions with neurotransmitter receptors or modulate signaling pathways involved in neuronal survival .

Study 1: Antitumor Activity

A study evaluated the anticancer effects of a related compound featuring similar structural elements. Results demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The study concluded that modifications to the piperazine group could enhance selectivity towards cancer cells while sparing normal cells .

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of a fluorinated derivative was assessed against Gram-positive and Gram-negative bacteria. The compound exhibited potent inhibitory effects, with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics. This suggests potential for development as a new class of antimicrobial agents .

Study 3: Neuroprotective Mechanisms

Research into neuroprotective effects highlighted that compounds with similar benzofuran structures could reduce oxidative stress in neuronal models. The findings suggest that these compounds may activate cellular defense mechanisms against neurotoxicity, providing a basis for further exploration in neurodegenerative disease therapies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
NeuroprotectiveReduction in oxidative stress

Table 2: Related Compounds and Their Activities

Compound NameActivity TypeMIC (µg/mL)Reference
Fluorinated Benzofuran DerivativeAnticancer25
Piperazine-based CompoundAntimicrobial10
Benzofuran AnalogNeuroprotectiveN/A

Q & A

Q. What are the critical considerations for synthesizing this compound with high purity?

The synthesis requires precise control of reaction conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) are often used to stabilize intermediates and enhance reactivity of sulfonyl and phosphonium groups .
  • Temperature : Reactions involving trifluoromethylsulfonyloxy groups typically proceed at 60–80°C to balance reaction rate and byproduct formation .
  • Catalysts : Palladium or copper catalysts may facilitate coupling reactions between spiro-xanthene and piperazine moieties, as seen in analogous spirocyclic systems .
  • Purification : Reverse-phase HPLC or column chromatography with fluorinated stationary phases is recommended due to the compound’s hydrophobicity and ionic character .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • NMR : ¹⁹F NMR is critical for distinguishing tetrafluoro and trifluoromethylsulfonyloxy groups. Chemical shifts for trifluoromethylsulfonyloxy typically appear near -70 ppm, while aromatic fluorines range from -110 to -130 ppm .
  • Mass spectrometry : High-resolution MALDI-TOF or ESI-MS can confirm molecular weight and chloride counterion stoichiometry. Fragmentation patterns help verify the spiro-xanthene core .
  • X-ray crystallography : Single-crystal analysis is definitive for confirming the spirocyclic geometry and piperazine linkage conformation, though crystallization may require ionic liquid additives .

Q. What factors influence the compound’s solubility and stability in aqueous buffers?

  • pH sensitivity : The dihydrochloride/dichloride salt form enhances solubility in neutral buffers but may hydrolyze under strongly acidic/basic conditions. Stability studies should monitor pH 6–8 .
  • Hydrophobic interactions : The triphenylphosphanium and trifluoromethyl groups reduce aqueous solubility. Co-solvents like DMSO (≤10%) or cyclodextrin encapsulation can mitigate precipitation .
  • Light sensitivity : The xanthene core is prone to photodegradation. Storage in amber vials under inert gas is advised .

Advanced Research Questions

Q. How can computational modeling predict reactivity or binding interactions of this compound?

  • DFT calculations : Use density functional theory (B3LYP/6-31G*) to map electrostatic potentials of the spiro-xanthene and phosphanium groups, identifying nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases or GPCRs) by aligning the piperazine and sulfonyl groups with active-site residues. Adjust force fields to account for fluorine’s van der Waals parameters .
  • MD simulations : Track conformational flexibility of the butyl-phosphanium linker in solvated systems to assess steric effects on binding .

Q. What experimental strategies address contradictory data in structure-activity relationships (SAR)?

  • Isosteric replacement : Substitute the trifluoromethylsulfonyloxy group with non-fluorinated sulfonates (e.g., mesyl or tosyl) to isolate electronic vs. steric effects .
  • Site-directed mutagenesis : If targeting enzymes, mutate residues predicted to interact with the spiro-xanthene core to validate docking results .
  • Kinetic studies : Compare reaction rates of the dichloride vs. dihydrochloride salts in nucleophilic displacement reactions to clarify counterion roles .

Q. How can environmental impact assessments be designed for this compound?

  • Persistence testing : Use OECD 307 guidelines to measure biodegradation in soil/water systems, focusing on hydrolysis of sulfonyl and phosphoester bonds .
  • Toxicity profiling : Employ zebrafish embryo assays (FET test) to evaluate acute toxicity, noting effects of bioaccumulation via fluorinated groups .
  • Lifecycle analysis : Track fluorine release during incineration via FTIR spectroscopy to assess PFAS-like environmental risks .

Q. What methodologies optimize enantiomeric purity in derivatives of this compound?

  • Chiral chromatography : Use Pirkle-type columns with hexane/isopropanol gradients to resolve enantiomers of the spiro-xanthene core .
  • Asymmetric catalysis : Introduce chiral ligands (e.g., BINAP) during piperazine coupling steps to control stereochemistry at the spiro carbon .
  • Circular dichroism (CD) : Monitor enantiopurity by tracking Cotton effects near 250 nm (xanthene π→π* transitions) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

  • Batch variability : Characterize impurities (e.g., residual solvents or des-chloro byproducts) via LC-MS and correlate with bioassay results .
  • Assay conditions : Replicate experiments under standardized oxygen tension and serum-free media to minimize confounding effects from phosphonium group redox activity .
  • Orthogonal assays : Compare IC₅₀ values from enzymatic vs. cell-based assays to distinguish direct target inhibition from off-target effects .

Methodological Tables

Q. Table 1: Key Spectroscopic Signatures

GroupTechniqueSignature Range/PatternReference
Trifluoromethylsulfonyloxy¹⁹F NMR-68 to -72 ppm (singlet)
Spiro-xanthene coreUV-Visλₐₜ 280 nm (ε > 10⁴ M⁻¹cm⁻¹)
Piperazine NH¹H NMR1.5–2.0 ppm (broad, exchange)

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Coupling temperature70–80°CMaximizes spirocyclization
Catalyst loading5 mol% Pd(OAc)₂Reduces dimerization byproducts
Purification pH6.5–7.0 (aqueous buffer)Prevents phosphanium hydrolysis

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